N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzamide

Catalog No.
S11587658
CAS No.
M.F
C16H16ClNO4
M. Wt
321.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzamid...

Product Name

N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzamide

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzamide

Molecular Formula

C16H16ClNO4

Molecular Weight

321.75 g/mol

InChI

InChI=1S/C16H16ClNO4/c1-20-11-6-4-10(5-7-11)16(19)18-13-9-14(21-2)12(17)8-15(13)22-3/h4-9H,1-3H3,(H,18,19)

InChI Key

XJBKWPVZRSCCEK-UHFFFAOYSA-N

solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC

N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzamide is a chemical compound characterized by its unique structure, which includes a chloro group and multiple methoxy substituents on aromatic rings. Its molecular formula is C16H17ClN2O4C_{16}H_{17}ClN_{2}O_{4}, and it features a combination of functional groups that may confer distinct chemical properties. The compound is primarily studied for its potential biological activities and applications in medicinal chemistry.

  • Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
  • Reduction: The chloro group can be reduced to a hydrogen atom, leading to the formation of a dechlorinated product.
  • Substitution: The chloro group is susceptible to nucleophilic substitution, allowing it to be replaced by other nucleophiles such as amines or thiols.

These reactions highlight the compound's reactivity and potential for further functionalization in synthetic chemistry.

The biological activity of N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzamide has been investigated in various studies. It is known to interact with specific molecular targets, potentially influencing biochemical pathways:

  • Enzyme Modulation: The compound may inhibit or modulate the activity of enzymes involved in critical metabolic processes.
  • Receptor Interaction: It can interact with cellular receptors, triggering specific signaling cascades that may affect cellular functions and gene expression .
  • Pharmacological Potential: Due to its structural characteristics, it may exhibit pharmacological effects that warrant further investigation for therapeutic applications.

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzamide typically involves several key steps:

  • Starting Materials: The synthesis begins with 4-chloro-2,5-dimethoxyaniline and 4-methoxybenzoic acid.
  • Amide Bond Formation: An amide bond is formed between the amine group of 4-chloro-2,5-dimethoxyaniline and the carboxylic acid group of 4-methoxybenzoic acid. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity .

This method highlights the importance of careful selection of reagents and purification techniques in synthesizing high-quality compounds.

N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzamide has potential applications in various fields:

  • Medicinal Chemistry: Its unique structure may allow it to serve as a lead compound for developing new pharmaceuticals targeting specific diseases.
  • Research Tool: It can be used in biochemical assays to study enzyme activity or receptor interactions, contributing to the understanding of complex biological systems.
  • Synthetic Intermediate: The compound may also act as an intermediate in synthesizing more complex organic molecules .

Interaction studies involving N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzamide focus on its binding affinity and specificity towards various biological targets:

  • Ligand-Receptor Interactions: Research indicates that this compound can bind to specific receptors, influencing their activity and potentially modulating physiological responses .
  • Mechanisms of Action: Understanding how this compound interacts at the molecular level helps elucidate its pharmacological effects and informs future drug design efforts .

These studies are crucial for assessing the therapeutic potential of the compound.

When comparing N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzamide with similar compounds, several notable distinctions arise:

Compound NameUnique Features
N-(4-chloro-2,5-dimethoxyphenyl)benzamideLacks the methoxy group on the benzene ring.
N-(4-chloro-2,5-dimethoxyphenyl)-4-(propan-2-yloxy)benzamideContains a propan-2-yloxy group instead of a methoxy group.
4-Chloro-2,5-dimethoxy-N-(4-methoxybenzyl)phenethylamineFeatures a phenethylamine structure instead of a benzamide.

Uniqueness

N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzamide stands out due to its specific combination of functional groups that may impart unique chemical reactivity and biological properties compared to its analogs. This uniqueness could be pivotal in developing targeted therapies or novel research tools .

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

321.0767857 g/mol

Monoisotopic Mass

321.0767857 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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